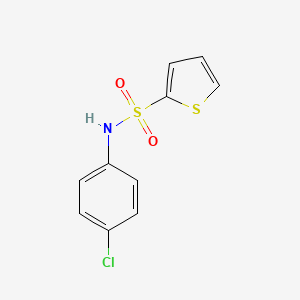![molecular formula C14H13BrN2O2 B5669382 1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE](/img/structure/B5669382.png)
1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of bromine, methyl, and nitroethenyl groups in this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and 2,5-dimethylpyrrole.
Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 2,5-dimethylpyrrole in the presence of a base such as sodium hydroxide or potassium carbonate.
Nitration: The resulting product is then subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitroethenyl group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the pyrrole ring also contribute to the compound’s reactivity and its ability to form complexes with metal ions.
Comparison with Similar Compounds
1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE can be compared with other similar compounds, such as:
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound also contains a bromophenyl group and is used in similar research applications.
Thiazoles: These compounds have diverse biological activities and share some structural similarities with pyrroles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,5-dimethyl-3-[(E)-2-nitroethenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-8-12(6-7-16(18)19)11(2)17(10)14-5-3-4-13(15)9-14/h3-9H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUNMLNSMHJBPW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)

![8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B5669336.png)
![2-(3-phenylpropyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669344.png)
![(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B5669348.png)
![5-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669356.png)
![N,N-dimethyl-N'-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-benzenediamine](/img/structure/B5669362.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5669368.png)
![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5669371.png)
![4-hydroxy-2-[(3-propoxypiperidin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B5669374.png)
![2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5669376.png)
![N-[(3S*,4R*)-1-(1H-indazol-3-ylcarbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5669381.png)
![1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5669399.png)
![2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5669402.png)
